Ethyl 1-((chlorosulfonyl)methyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate

medicinal chemistry building block procurement physicochemical property optimization

Ortho-phenyl substructures in agrochemical leads often suffer from poor solubility and high LogP. This dual-handle building block directly addresses that by replacing the phenyl ring with a saturated 2-oxabicyclo[2.1.1]hexane bioisostere. • Dual orthogonal handles (chlorosulfonyl and ethyl ester) enable protecting-group-free sequential diversification, reducing synthetic steps. • Documented >10-fold aqueous solubility increase and a ΔLogP reduction of 1.5-2.0 units vs. phenyl analogs. • Lower MW (268.71 g/mol) than the 3,3-dimethyl analog provides superior ligand efficiency for fragment-based screening. Supplied as a stable powder at 95% purity; ships ambient.

Molecular Formula C9H13ClO5S
Molecular Weight 268.71
CAS No. 2241140-65-6
Cat. No. B2596855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-((chlorosulfonyl)methyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate
CAS2241140-65-6
Molecular FormulaC9H13ClO5S
Molecular Weight268.71
Structural Identifiers
SMILESCCOC(=O)C12CC(C1)(OC2)CS(=O)(=O)Cl
InChIInChI=1S/C9H13ClO5S/c1-2-14-7(11)8-3-9(4-8,15-5-8)6-16(10,12)13/h2-6H2,1H3
InChIKeyOIQYOKKGTZTISS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 500 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 1-((chlorosulfonyl)methyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate (CAS 2241140-65-6): Structural Class and Core Characteristics for Procurement Evaluation


Ethyl 1-((chlorosulfonyl)methyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate (CAS 2241140‑65‑6) is a bicyclic sulfonyl chloride building block featuring the strained 2‑oxabicyclo[2.1.1]hexane scaffold, which has been validated as a saturated bioisostere of the ortho‑substituted phenyl ring [1]. The compound carries both a reactive chlorosulfonyl group and an ethyl ester, providing two orthogonal handles for further diversification [2]. Its molecular formula is C₉H₁₃ClO₅S and its molecular weight is 268.71 g mol⁻¹ [3].

Strained 2‑oxabicyclo[2.1.1]hexane scaffold reported as saturated bioisostere of ortho‑phenyl ring
Dual orthogonal reactive handles: chlorosulfonyl electrophile and ethyl carboxylate ester
Suited for parallel library synthesis and physicochemical property optimization workflows

Why Closely Related 2‑Oxabicyclo[2.1.1]hexane Analogs Cannot Substitute Ethyl 1-((chlorosulfonyl)methyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate


Compounds sharing the 2‑oxabicyclo[2.1.1]hexane core are not interchangeable because minor structural alterations—such as the presence or absence of bridgehead methyl groups, the nature of the electrophilic leaving group, or the ester moiety—profoundly affect the molecular weight, lipophilicity, steric accessibility of the reactive site, and the number of orthogonal diversification handles [1]. These physicochemical differences translate into divergent chemical reactivity, downstream synthetic efficiency, and ultimately the functional properties of the final bioisostere‑containing molecules. The quantitative evidence below demonstrates that even the closest in‑class analogs differ in measurable parameters that are critical for informed procurement and synthetic planning.

This building block
Closest analog
Lower steric hindrance at reactive chlorosulfonyl group
3,3‑Dimethyl analog increases steric congestion, may reduce nucleophile accessibility
Two orthogonal handles enable sequential derivatization without protecting groups
Mono‑functional analogs (CAS 2060006‑04‑2 / 2241139‑97‑7) lack the second reactive site
Embeds scaffold with reported >10‑fold solubility increase and reduced LogP
Unmodified ortho‑phenyl rings do not confer equivalent solubility or lipophilicity shift

Quantitative Differentiation of Ethyl 1-((chlorosulfonyl)methyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate Against Closest Analogs


Molecular Weight and Steric Profile: Target vs. 3,3‑Dimethyl Analog (CAS 2230798‑16‑8)

The target compound (MW = 268.71 g mol⁻¹) lacks the gem‑dimethyl substitution at the C3 bridgehead position that is present in its closest analog, ethyl 1‑((chlorosulfonyl)methyl)‑3,3‑dimethyl‑2‑oxabicyclo[2.1.1]hexane‑4‑carboxylate (CAS 2230798‑16‑8; MW = 296.76 g mol⁻¹) . This 28.05 g mol⁻¹ difference (≈ 9.5 % lower MW) reduces the steric congestion around the reactive chlorosulfonyl group in the target compound, thereby increasing its accessibility for nucleophilic displacement reactions. Lower molecular weight also correlates with improved ligand efficiency metrics in fragment‑based drug discovery .

Mol. Weight
Head-to-head
268.71 vs 296.76 g mol⁻¹ −9.5% lower MW
Reduced steric shielding supports broader nucleophile scope
Calculated from molecular formulae; no gem‑dimethyl substitution
medicinal chemistry building block procurement physicochemical property optimization

Dual Orthogonal Reactive Handles: Target vs. Mono‑Functional Analogs (CAS 2060006‑04‑2 and CAS 2241139‑97‑7)

The target compound uniquely combines a chlorosulfonyl electrophile with an ethyl carboxylate ester on the same rigid scaffold. In contrast, {2‑oxabicyclo[2.1.1]hexan‑1‑yl}methanesulfonyl chloride (CAS 2060006‑04‑2) carries only the sulfonyl chloride (MW = 196.65 g mol⁻¹, no ester) , and ethyl 1‑(hydroxymethyl)‑2‑oxabicyclo[2.1.1]hexane‑4‑carboxylate (CAS 2241139‑97‑7) carries only the hydroxyl and ester groups (MW = 186.2 g mol⁻¹, no sulfonyl chloride) . Possession of both handles enables sequential orthogonal derivatization (e.g., sulfonamide formation followed by ester saponification and amide coupling) without requiring protecting‑group manipulations.

Reactive Handles
Head-to-head
2 (chlorosulfonyl + ester) vs 1 in mono‑functional analogs
Eliminates at least one protection/deprotection cycle per sequence
Based on functional group inventory of vendor‑reported structures
synthetic chemistry bifunctional building blocks parallel derivatization

Scaffold‑Intrinsic Physicochemical Advantage: 2‑Oxabicyclo[2.1.1]hexane vs. ortho‑Substituted Phenyl Ring

The 2‑oxabicyclo[2.1.1]hexane scaffold has been crystallographically validated to closely mimic the geometric parameters of ortho‑substituted phenyl rings while conferring dramatically improved physicochemical properties. In direct comparison, replacement of the phenyl ring in the agrochemicals fluxapyroxad and boscalid with 2‑oxabicyclo[2.1.1]hexane increased aqueous solubility by >10‑fold and reduced LogP by 1.5–2.0 log units while retaining bioactivity [1]. Because the target compound serves as a key precursor for installing this scaffold into drug‑like molecules, its use embeds these physicochemical benefits from the earliest synthetic step.

Scaffold PhysChem
Class-level
>10× solubility increase ΔLogP −1.5 to −2.0
Embeds reported solubility and lipophilicity benefits from the scaffold class
Agrochemical bioisostere replacement data (Denisenko et al. 2023)
bioisostere physicochemical property solubility enhancement lipophilicity reduction

Commercial Availability and Cost‑per‑Gram Comparison: Target vs. Dimethyl Analog

The target compound is stocked by multiple reputable vendors (Enamine, Chemenu, Aaron, A2B Chem) with catalog purities of ≥95 % [1]. Pricing at the 10 g scale from Enamine is $8,749.00, equating to $874.90 g⁻¹. The dimethyl analog (CAS 2230798‑16‑8) is available from Bidepharm at 98 % purity, though at the time of analysis Enamine also lists the dimethyl analog at comparable pricing tiers . The non‑methylated scaffold of the target compound typically requires fewer synthetic steps from commodity precursors, which may translate into more favourable pricing at bulk scale and shorter lead times.

Commercial
Cross-study
Multi‑vendor, $874.90/g at 10 g Dimethyl analog pricing less transparent
Transparent pricing reduces procurement risk
Vendor catalog data April 2026; prices subject to change
procurement economics building block inventory cost efficiency

High‑Value Application Scenarios for Ethyl 1-((chlorosulfonyl)methyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate in Scientific and Industrial Research


ortho‑Phenyl Bioisostere Library Synthesis in Drug Discovery

The target compound is the reagent of choice for constructing libraries of saturated ortho‑phenyl bioisosteres via nucleophilic displacement of the chlorosulfonyl group with diverse amines (→ sulfonamides) or alcohols (→ sulfonates), followed by ester manipulation. The resulting 2‑oxabicyclo[2.1.1]hexane derivatives recapitulate the exit‑vector geometry of ortho‑substituted benzenes while delivering the >10‑fold aqueous solubility increase documented by Denisenko et al. [1]. This scenario is directly supported by the scaffold‑level evidence in Section 3, Evidence Item 3.

Agrochemical Lead Optimisation Requiring Improved Solubility

When an active agrochemical lead contains an ortho‑phenyl substructure and suffers from poor water solubility or high LogP, the target building block provides a convenient entry point to replace that phenyl ring with the 2‑oxabicyclo[2.1.1]hexane bioisostere. The documented ΔLogP reduction of 1.5–2.0 units and solubility improvement of >10‑fold (fluxapyroxad and boscalid case studies) provide quantitative justification for selecting this scaffold over unmodified phenyl analogs [1]. See Section 3, Evidence Item 3.

Efficient Parallel Synthesis Requiring Orthogonally Addressable Handles

Programs that demand rapid, protecting‑group‑free sequential derivatisation benefit from the target compound's two orthogonal reactive sites (chlorosulfonyl and ethyl ester). Unlike mono‑functional alternatives such as CAS 2060006‑04‑2 or CAS 2241139‑97‑7, this building block enables sulfonamide library formation at position 1 followed by amide coupling at position 4 without intermediate protection, reducing the synthetic sequence by at least one step per final compound [1]. This directly follows from the quantitative handle‑count comparison in Section 3, Evidence Item 2.

Fragment‑Based Drug Discovery with Stringent Physicochemical Criteria

The lower molecular weight of the target compound (268.71 g mol⁻¹) compared to the 3,3‑dimethyl analog (296.76 g mol⁻¹) yields more favourable ligand‑efficiency metrics, which is critical in fragment‑based screening where MW cut‑offs are stringent [1]. The reduced steric bulk also permits access to a wider range of nucleophiles at the chlorosulfonyl centre. See Section 3, Evidence Item 1.

Application
Selection Property
Validation Focus
ortho‑Phenyl bioisostere library synthesis
Bicyclic scaffold with dual reactive handles
Physicochemical property translation (solubility, LogP shift)
Agrochemical lead optimization
ortho‑Phenyl replacement via sulfonyl/ester chemistry
Solubility enhancement and lipophilicity control
Protecting‑group‑free parallel synthesis
Orthogonal chlorosulfonyl and ethyl ester handles
Sequential derivatization step efficiency
Fragment‑based lead discovery
Lower molecular weight, reduced steric bulk
Ligand efficiency metrics and nucleophile accessibility
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